molecular formula C10H14BBrO2 B14033090 (2-Bromo-4-(tert-butyl)phenyl)boronic acid

(2-Bromo-4-(tert-butyl)phenyl)boronic acid

Cat. No.: B14033090
M. Wt: 256.93 g/mol
InChI Key: MTOFOLRMONROPF-UHFFFAOYSA-N
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Description

(2-Bromo-4-(tert-butyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a bromine atom and a tert-butyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(tert-butyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-(tert-butyl)phenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(tert-butyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Bromo-4-(tert-butyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-(tert-butyl)phenyl)boronic acid is unique due to the presence of both the bromine and tert-butyl substituents, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H14BBrO2

Molecular Weight

256.93 g/mol

IUPAC Name

(2-bromo-4-tert-butylphenyl)boronic acid

InChI

InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3

InChI Key

MTOFOLRMONROPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)(C)C)Br)(O)O

Origin of Product

United States

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